Fmoc-Ala-Ala-Asn(Trt)-OH
Description
Overview of Fmoc-Ala-Ala-Asn(Trt)-OH as a Protected Tripeptide Building Block in Advanced Chemical Synthesis
This compound is a chemically modified tripeptide composed of the amino acids Alanine (B10760859), Alanine, and Asparagine. In synthetic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), it is employed as a pre-formed building block. d-nb.info This approach can accelerate the synthesis process and improve the purity of the final peptide. d-nb.info
The key to its utility lies in its protecting groups:
Fmoc (9-fluorenylmethyloxycarbonyl): This group is attached to the N-terminus of the tripeptide. axispharm.com It is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de This allows for the sequential addition of further amino acids to the growing peptide chain. iris-biotech.de The Fmoc strategy is favored over the older Boc (tert-butyloxycarbonyl) method because it avoids the repeated use of strong acids for deprotection, which can degrade sensitive peptide sequences. nih.goviris-biotech.de
Trt (Trityl): This bulky group protects the side chain of the Asparagine (Asn) residue. axispharm.com The side chain of asparagine contains an amide group that can participate in undesirable side reactions during peptide synthesis. The Trt group prevents these reactions and is typically removed at the final stage of synthesis under acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.com The use of the Trt group for asparagine protection has been shown to result in significantly purer peptides compared to other derivatives. sigmaaldrich.comsigmaaldrich.com
The use of this pre-synthesized and protected tripeptide can be particularly advantageous when dealing with difficult sequences or to minimize the formation of deletion sequences, which are common impurities in SPPS. iris-biotech.de
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1951424-92-2 |
| Molecular Formula | C44H42N4O7 |
| Molecular Weight | 738.83 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97.0% |
| Data sourced from multiple chemical suppliers. bio-connect.nlglpbio.commedchemexpress.combroadpharm.com |
Foundational Role of this compound in Contemporary Peptide Chemistry Research
The Ala-Ala-Asn sequence is of significant interest in biomedical research because it can be recognized and cleaved by certain enzymes. One such enzyme is Cathepsin B, a protease that is often overexpressed in tumor cells. axispharm.com This property makes the Ala-Ala-Asn sequence a valuable component of "cleavable linkers."
In the context of drug delivery, this compound is a precursor for creating linkers used in Antibody-Drug Conjugates (ADCs). bio-connect.nlglpbio.commedchemexpress.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is attached to an antibody via a linker. glpbio.com The antibody directs the ADC to cancer cells, and once inside the cell, the linker is cleaved, releasing the drug to exert its cell-killing effect. The use of an enzymatically cleavable linker like one derived from Ala-Ala-Asn ensures that the drug is released preferentially at the target site, which can improve efficacy and reduce side effects. bio-connect.nltargetmol.com
The synthesis of such complex molecules relies on the robust and predictable nature of building blocks like this compound. Its use in SPPS allows for the precise assembly of the peptide linker component of ADCs. broadpharm.com
Table 2: Key Protecting Groups in this compound
| Protecting Group | Protected Moiety | Deprotection Conditions | Purpose |
| Fmoc | N-terminus | Mild base (e.g., Piperidine) | Allows for sequential elongation of the peptide chain. iris-biotech.de |
| Trt | Asparagine side chain | Acid (e.g., Trifluoroacetic Acid) | Prevents side reactions and improves peptide purity. sigmaaldrich.com |
Emerging Research Landscapes and Scholarly Investigations Involving this compound
While the primary application of this compound has been in the development of ADC linkers, its utility is being explored in other areas of chemical biology and medicine. For instance, the Ala-Ala-Asn sequence is also a substrate for other proteases, which could be exploited for different diagnostic or therapeutic applications.
One area of investigation is the development of novel diagnostic probes. A study on the protease legumain, another enzyme implicated in cancer, utilized Fmoc-Ala-Asn(Trt)-OH in the synthesis of a fluorogenic substrate probe. d-nb.info This probe was designed to be cleaved by legumain, releasing a fluorescent signal. Such probes could potentially be used for the detection and imaging of cancer cells. d-nb.info
Furthermore, the general strategy of using protected tripeptide building blocks is a subject of ongoing research to improve the efficiency and yield of peptide synthesis, especially for long or difficult peptide sequences. d-nb.info For example, research into the synthesis of the antioxidant peptide SCAP1 (Leu-Ala-Asn-Ala-Lys) highlighted some of the challenges in coupling Asn(Trt)-containing residues and the importance of optimizing coupling strategies. ekb.eg
The continuous refinement of SPPS techniques and the development of novel protecting group strategies will likely expand the applications of versatile building blocks like this compound in the future. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C44H42N4O7 |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1 |
InChI Key |
PMEYZYXHXRXGHF-HXUMPODJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Employing Fmoc Ala Ala Asn Trt Oh
Principles and Implementation of Solid-Phase Peptide Synthesis (SPPS) for Fmoc-Ala-Ala-Asn(Trt)-OH Integration
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry developed by Bruce Merrifield, provides an efficient method for building peptide chains. peptide.com The process involves the stepwise addition of amino acids to a growing chain that is covalently anchored to an insoluble polymer resin. peptide.com The use of pre-formed protected peptide fragments, such as this compound, is a strategic approach within SPPS to streamline the synthesis of longer, more complex peptides and to overcome challenges associated with certain sequences. axispharm.comspringernature.com
The integration of this compound involves its coupling to a resin-bound amino acid or peptide chain whose N-terminal α-amino group has been deprotected. The Fmoc group on the tripeptide's N-terminus prevents self-polymerization, while the Trityl (Trt) group protects the side-chain amide of asparagine from undesirable side reactions during synthesis. axispharm.comthermofisher.com This tripeptide is particularly valuable as it can function as a cleavable linker in antibody-drug conjugates (ADCs), where it is recognized and cleaved by specific enzymes like cathepsin B. axispharm.commedchemexpress.commedchemexpress.com
Orthogonal Protecting Group Strategies in Fmoc-Based SPPS
The success of Fmoc-based SPPS hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact until the final cleavage step. nih.gov
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common orthogonal scheme. iris-biotech.de In the context of this compound, the protection scheme is as follows:
Nα-Fmoc group : This is a temporary protecting group for the N-terminal alanine (B10760859). It is base-labile and typically removed using a solution of a secondary amine, such as piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.denih.gov
Asn(Trt) group : The trityl (Trt) group is a permanent, acid-labile protecting group for the side-chain amide of asparagine. thermofisher.com It prevents potential side reactions such as dehydration of the amide to a nitrile. peptide.com The Trt group, along with other acid-labile side-chain protecting groups (e.g., tert-Butyl for Aspartic acid), is removed during the final step when the completed peptide is cleaved from the solid support using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com
This orthogonal combination ensures that the integrity of the peptide sequence is maintained throughout the synthesis. nih.gov
Table 1: Orthogonal Protecting Groups in Fmoc SPPS
| Protecting Group | Protected Functionality | Cleavage Conditions | Classification |
|---|---|---|---|
| Fmoc | α-Amino group | 20% Piperidine in DMF | Temporary |
| Trt (Trityl) | Asn/Gln side-chain amide; Cys/His side-chain | Mildly acidic (e.g., TFA) | Permanent |
| tBu (tert-Butyl) | Asp/Glu side-chain carboxyl; Ser/Thr/Tyr side-chain hydroxyl | Strongly acidic (e.g., TFA) | Permanent |
| Boc (tert-Butoxycarbonyl) | Lys side-chain amino; Trp side-chain indole | Strongly acidic (e.g., TFA) | Permanent |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Arg side-chain guanidino | Strongly acidic (e.g., TFA) | Permanent |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lys side-chain amino | 2% Hydrazine in DMF | Semi-permanent |
This table provides examples of common protecting groups and is not exhaustive.
Selection and Functionalization of Solid Supports for Peptide Elongation
The choice of solid support (resin) is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and influences the efficiency of the synthesis. Resins for SPPS consist of an insoluble polymer matrix functionalized with a linker or "handle" to which the first amino acid is attached. peptide.com
Commonly used resins in Fmoc SPPS include:
Wang Resin : This resin is used to generate peptides with a C-terminal carboxylic acid. The first amino acid is attached via an ester linkage that is sensitive to strong acids like TFA.
Rink Amide Resin : This resin is employed for the synthesis of peptide amides. The linker is designed to release a C-terminal amide upon cleavage with TFA. iris-biotech.de
PEG (Polyethylene Glycol) Resins : These resins, such as ChemMatrix® or PEGA, are composed of polyethylene (B3416737) glycol chains and offer improved swelling properties in a variety of solvents, which can be beneficial for the synthesis of long or "difficult" peptide sequences. springernature.comresearchgate.net
The direct attachment of Fmoc-Asn to resins can be challenging and inefficient. researchgate.netgoogle.com Therefore, using a pre-synthesized and protected fragment like this compound can circumvent these issues. The synthesis would begin by coupling the desired C-terminal amino acid to the appropriate resin, followed by standard deprotection and coupling cycles to build any sequence preceding the Ala-Ala-Asn motif. The this compound fragment is then coupled as a single unit to the resin-bound peptide chain.
Nα-Fmoc Deprotection Protocols and Methodological Refinements
The removal of the temporary Nα-Fmoc group is a critical step repeated throughout the synthesis. The standard protocol involves treating the peptidyl-resin with a 20% solution of piperidine in DMF for a short period. peptide.comiris-biotech.de The mechanism proceeds via a base-catalyzed β-elimination, releasing the free amine and a dibenzofulvene-piperidine adduct. nih.gov
While generally efficient, Fmoc deprotection can lead to side reactions, particularly with sensitive amino acids. For asparagine and aspartic acid, a significant concern is the formation of a succinimide (B58015) ring, known as an aspartimide. nih.goviris-biotech.de This side reaction is catalyzed by the basic deprotection conditions and is highly dependent on the amino acid sequence that follows the Asn/Asp residue. nih.govacs.org Aspartimide formation can lead to a mixture of byproducts, including racemization at the α-carbon and the formation of β-peptides. nih.goviris-biotech.de
To mitigate this and other issues, several refinements to the deprotection protocol have been developed:
Reduced Basicity : Using a weaker base like piperazine (B1678402) instead of piperidine can suppress aspartimide formation. biotage.com
Additive Inclusion : The addition of HOBt to the piperidine solution has been shown to reduce aspartimide formation, although the presence of water in commercial HOBt can be a drawback. biotage.com
Optimized Base Concentration/Time : For sequences prone to side reactions, minimizing the exposure time to the base or using lower concentrations of piperidine can be effective.
Use of DBU : For very slow or incomplete deprotections, a small amount of the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to accelerate the reaction. peptide.comiris-biotech.de However, DBU should be used with caution as it can exacerbate aspartimide formation. peptide.com
Side-Chain Protecting Group Removal from Asparagine: Trityl Group Strategies
The trityl (Trt) group is a commonly used acid-labile protecting group for the side-chain amide of asparagine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comnih.govjournals.co.za Its bulkiness prevents undesirable side reactions during peptide chain elongation. journals.co.za The removal of the Trt group is typically achieved during the final cleavage of the peptide from the solid support.
The standard procedure for Trt group removal involves treatment with a high concentration of trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com A common cleavage cocktail consists of 95% TFA, which effectively cleaves the Trt group within 1 to 3 hours. sigmaaldrich.com The presence of scavengers, such as triisopropylsilane (B1312306) (TIPS), is crucial to prevent the highly reactive trityl cation, released during deprotection, from reattaching to other nucleophilic residues in the peptide chain, such as tryptophan. thermofisher.comuci.edu The formation of a yellow color during cleavage is indicative of the trityl carbonium ion. thermofisher.com
For peptides containing Trt-protected asparagine, particularly at the N-terminus, extended cleavage times may be necessary to ensure complete deprotection. sigmaaldrich.comthermofisher.com The efficiency of the removal can be monitored over time using High-Performance Liquid Chromatography (HPLC). thermofisher.com
Final Peptide Cleavage and Isolation from the Solid Support
The final step in SPPS is the cleavage of the synthesized peptide from the resin support, which is often performed concurrently with the removal of side-chain protecting groups. The choice of cleavage cocktail and reaction conditions is dictated by the nature of the resin linker and the amino acid composition of the peptide. thermofisher.com
For peptides like those derived from this compound, which are synthesized using an Fmoc/tBu strategy, a strong acid is required for cleavage. thermofisher.com A widely used cleavage reagent is a mixture of TFA with various scavengers. thermofisher.comrsc.org A typical cocktail is TFA/TIPS/water (95:2.5:2.5, v/v/v). universiteitleiden.nl The scavengers are essential to capture reactive carbocations generated from the cleavage of protecting groups like tert-butyl (tBu) and Trityl (Trt), thus preventing side reactions. thermofisher.compeptide.com
The cleavage process involves treating the peptidyl-resin with the cleavage cocktail for a specified duration, typically 2 hours at room temperature. thermofisher.comrsc.org Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. universiteitleiden.nl The crude peptide is then collected by centrifugation, washed, and can be further purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.orguniversiteitleiden.nl
Expedited and Automated Synthetic Approaches for this compound Derivatives
The demand for rapid and efficient synthesis of peptides has driven the development of automated and accelerated synthetic methodologies. These approaches aim to reduce synthesis time and improve the purity of crude products.
Advancements in Automated Flow-Based Peptide Synthesis (AFPS)
Automated flow-based peptide synthesis (AFPS) has emerged as a powerful technique for accelerating peptide synthesis. uzh.chresearchgate.net This method utilizes continuous flow of reagents through a solid-phase reactor, allowing for faster reaction times and improved efficiency compared to traditional batch synthesis. uzh.chresearchgate.netamidetech.com
In AFPS systems, reagents are delivered via pumps, and reactions can be performed at elevated temperatures, which significantly speeds up both coupling and deprotection steps. rsc.orguzh.ch For instance, coupling cycles can be completed in as little as 2.5 minutes. uzh.ch The use of heated activation loops and reactors allows for precise temperature control, which is critical for minimizing side reactions such as epimerization, especially for sensitive amino acids. uzh.chamidetech.com Studies have shown that AFPS can produce peptides of high purity on a much faster timescale than conventional Fmoc SPPS. uzh.ch
Microwave-Assisted Synthesis Techniques for Enhanced Reaction Kinetics
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is another advanced technique that significantly enhances reaction kinetics. luxembourg-bio.com By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to a dramatic reduction in synthesis times for both coupling and deprotection steps. luxembourg-bio.com
MA-SPPS has been shown to be particularly beneficial for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation. luxembourg-bio.comkohan.com.tw The use of microwave energy can drive these challenging reactions to completion more efficiently than conventional heating methods. kohan.com.tw Automated microwave peptide synthesizers are commercially available and allow for the fully automated synthesis of peptides, including those containing residues like Fmoc-Asn(Trt)-OH. kohan.com.twcore.ac.ukresearchgate.net While microwave heating is generally advantageous, conditions may need to be optimized for certain amino acids, like cysteine and histidine, to prevent side reactions. luxembourg-bio.com
Analytical Strategies for Quality Control and Characterization of Synthetic Products
Rigorous quality control is essential to ensure the purity and identity of synthetic peptides. A combination of analytical techniques is employed for this purpose.
Chromatographic Separation Techniques for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for assessing the purity of synthetic peptides. nih.gov This method separates the target peptide from impurities based on hydrophobicity.
A typical RP-HPLC analysis involves dissolving the crude peptide in a suitable solvent and injecting it onto a C18 column. nih.govuniversiteitleiden.nl The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The purity of the peptide is determined by integrating the peak areas in the resulting chromatogram, typically monitored at a wavelength of 214 or 220 nm. nih.govrsc.org For a peptide to be considered pure, the main peak should represent a high percentage (often >95%) of the total integrated peak area. nih.gov If the purity is below the desired level, further purification by preparative RP-HPLC is necessary. nih.govuniversiteitleiden.nl
Table 1: Summary of Synthetic and Analytical Techniques
| Technique | Application | Key Features | Relevant Compounds |
|---|---|---|---|
| Trityl (Trt) Group Deprotection | Side-chain protection removal | Acid-labile, removed with TFA and scavengers. peptide.comthermofisher.com | Fmoc-Asn(Trt)-OH |
| Final Peptide Cleavage | Release from solid support | Strong acid (TFA) with scavengers, followed by precipitation. thermofisher.comrsc.orguniversiteitleiden.nl | Peptides synthesized on solid support |
| Automated Flow-Based Peptide Synthesis (AFPS) | Expedited peptide synthesis | Continuous flow, elevated temperatures, rapid cycles. uzh.chamidetech.com | This compound derivatives |
| Microwave-Assisted Peptide Synthesis (MA-SPPS) | Enhanced reaction kinetics | Rapid and uniform heating, beneficial for difficult couplings. luxembourg-bio.comkohan.com.tw | This compound derivatives |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment | Separation based on hydrophobicity, gradient elution. nih.govuniversiteitleiden.nl | Crude and purified peptides |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid (TFA) |
| Triisopropylsilane (TIPS) |
| Diethyl ether |
| Acetonitrile |
| Fmoc-Asn(Trt)-OH |
| tert-butyl (tBu) |
| Cysteine |
| Histidine |
Spectroscopic and Mass Spectrometric Methods for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic and mass spectrometric techniques. These methods provide a detailed view of the molecular architecture, confirming the presence of all constituent parts—the N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the two alanine residues, the C-terminal asparagine with its side-chain protected by a trityl (Trt) group, and the free carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the precise arrangement of atoms and the connectivity within the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign every proton and carbon signal to its specific position in the tripeptide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound presents a complex but interpretable set of signals, each corresponding to the unique chemical environment of the protons in the molecule. The characteristic chemical shifts can be predicted based on the individual constituent amino acids and protecting groups.
The aromatic region of the spectrum is typically crowded, showing signals for the eight protons of the fluorenyl moiety of the Fmoc group and the fifteen protons of the trityl group. The protons of the Fmoc group generally appear in the range of δ 7.2-7.8 ppm. The numerous protons of the trityl group also resonate in this aromatic region, often overlapping with the Fmoc signals.
The amide (NH) protons of the peptide backbone and the asparagine side chain give rise to distinct signals, the chemical shifts of which are sensitive to solvent and hydrogen bonding. The α-protons (CH) of the three amino acid residues appear as multiplets, with their positions influenced by the adjacent amide and carbonyl groups. The methyl protons of the two alanine residues are expected to appear as doublets further upfield.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.80 | Multiplet (m) | Fmoc and Trityl groups |
| Amide-NH | 6.50 - 8.50 | Doublet (d) or Multiplet (m) | Ala, Asn backbone & Asn side chain |
| Fmoc-CH, CH₂ | 4.10 - 4.40 | Multiplet (m) | CH and CH₂ of the Fmoc group |
| α-CH | 3.80 - 4.60 | Multiplet (m) | α-protons of Ala(1), Ala(2), Asn |
| Asn β-CH₂ | 2.50 - 2.90 | Multiplet (m) | β-protons of Asparagine |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. Each carbon atom gives a distinct signal, from the carbonyl carbons of the peptide bonds and protecting groups to the aliphatic carbons of the amino acid side chains.
The carbonyl carbons (C=O) of the peptide backbone, the asparagine side chain, the C-terminal carboxylic acid, and the Fmoc group resonate at the downfield end of the spectrum, typically between 170 and 176 ppm. The aromatic carbons of the Fmoc and Trityl groups produce a cluster of signals in the 120-145 ppm range. The α-carbons of the amino acid residues are found around 50-60 ppm, while the aliphatic carbons of the alanine methyl groups and the Fmoc and asparagine methylene (B1212753) groups appear in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonyl (C=O) | 170 - 176 | Peptide bonds, Asn side chain, COOH, Fmoc |
| Aromatic (C) | 120 - 145 | Fmoc and Trityl groups |
| Trityl C(Ph)₃ | ~70 | Central carbon of the Trityl group |
| Fmoc (CH, CH₂) | 47 - 68 | CH and CH₂ of the Fmoc group |
| α-Carbons | 50 - 60 | α-carbons of Ala(1), Ala(2), Asn |
| Asn β-CH₂ | ~37 | β-carbon of Asparagine |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of this compound. The calculated molecular weight of the compound is 738.83 g/mol . researchgate.netscienceopen.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 739.84. Adducts with other cations, such as sodium [M+Na]⁺ (m/z ~761.82) or potassium [M+K]⁺ (m/z ~777.79), may also be detected.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion are used to confirm the amino acid sequence. Collision-induced dissociation (CID) of the parent ion induces fragmentation at the peptide bonds, leading to the formation of characteristic b- and y-type fragment ions. The presence of the large, labile Fmoc and Trityl protecting groups also leads to significant neutral losses. A common initial fragmentation step is the loss of the Fmoc group (222.24 Da) or the Trityl group (243.33 Da). axispharm.com
Expected Key Fragment Ions in Positive Mode ESI-MS/MS
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | ~739.8 |
| [M+H - Fmoc]⁺ | Loss of the Fmoc group | ~517.6 |
| [M+H - Trt]⁺ | Loss of the Trityl group | ~496.5 |
| y₂ | Ala-Asn(Trt)-OH fragment | ~473.5 |
| b₂ | Fmoc-Ala-Ala fragment | ~382.4 |
| Trityl cation | [C(Ph)₃]⁺ | ~243.3 |
The observation of a series of b- and y-ions that differ by the mass of an alanine residue (71.08 Da) confirms the Ala-Ala sequence, while the masses of the terminal fragments confirm the identity of the N- and C-terminal residues and their respective protecting groups. This detailed fragmentation pattern provides unambiguous verification of the structure of this compound.
Protective Group Chemistry and Its Influence on Fmoc Ala Ala Asn Trt Oh Research
Functional Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique characteristics that allow for efficient and clean peptide assembly. creative-peptides.com It serves as a temporary shield for the alpha-amino group of the amino acid, preventing it from reacting out of turn. creative-peptides.comluxembourg-bio.com Its stability under various reaction conditions, except for its specific lability to basic conditions, makes it an ideal choice for orthogonal protection schemes. creative-peptides.comwikipedia.org
A significant challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the chiral alpha-carbon of the amino acid, during the activation and coupling steps. Urethane-based protecting groups, including Fmoc, are known to suppress this undesirable side reaction. nih.govnih.gov The mechanism of racemization often proceeds through the formation of an oxazolone (B7731731) intermediate. nih.gov The electron-withdrawing nature of the Fmoc group reduces the propensity for this intermediate to form, thereby preserving the chirality of the amino acid as it is incorporated into the growing peptide chain. nih.gov This is a crucial factor in the synthesis of biologically active peptides, where the precise three-dimensional structure is essential for function.
A key advantage of the Fmoc protecting group is the ability to monitor its removal in real-time. wikipedia.org The deprotection process is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgpeptide.com This treatment cleaves the Fmoc group, leading to the formation of a dibenzofulvene-piperidine adduct. peptide.comresearchgate.net This adduct is a strong chromophore, exhibiting significant UV absorbance at approximately 301 nm. researchgate.net
This property allows for the quantitative analysis of the deprotection reaction. researchgate.netspringernature.com By measuring the UV absorbance of the solution after the deprotection step, the amount of cleaved Fmoc group can be determined, which directly correlates to the efficiency of the preceding coupling reaction. researchgate.netrsc.org This in-line monitoring is a powerful tool in automated peptide synthesizers, enabling researchers to assess the progress of the synthesis at each cycle and identify any potential issues with coupling or deprotection. tec5usa.comresearchgate.net
| Parameter | Description | Wavelength | Molar Extinction Coefficient (ε) |
| Fmoc Deprotection Monitoring | Quantification of the dibenzofulvene-piperidine adduct formed upon Fmoc cleavage. | ~301 nm | 7800 M⁻¹cm⁻¹ |
Criticality of the Trityl (Trt) Protecting Group for Asparagine (Asn) Side Chain
The side chain of asparagine contains a primary amide that is susceptible to undesirable side reactions under the conditions of peptide synthesis. nih.gov The use of a protecting group for this functional group is therefore essential to ensure the integrity of the final peptide. The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed for this purpose in Fmoc-based SPPS. peptide.comiris-biotech.de
Without protection, the asparagine side chain can undergo dehydration to form a nitrile during the activation step of the coupling reaction. nih.govnih.gov Another significant side reaction is the intramolecular cyclization to form a succinimide (B58015) (aspartimide) intermediate. nih.govacs.org This aspartimide can then be opened by the piperidine used for Fmoc deprotection, leading to the formation of both α- and β-aspartyl peptides, as well as piperidide adducts, all of which are difficult to separate from the desired product. peptide.com
The bulky trityl group sterically hinders these side reactions, ensuring that the asparagine residue is incorporated into the peptide chain without modification. nih.govpeptide.com Furthermore, the introduction of the Trt group significantly improves the solubility of the Fmoc-Asn-OH derivative in organic solvents like DMF, which can otherwise be problematic. peptide.com This enhanced solubility facilitates more efficient coupling reactions. peptide.com
The prevention of side reactions directly translates to a higher yield and purity of the final peptide. acs.org By minimizing the formation of deletion sequences (from incomplete coupling) and modified peptides (from side-chain reactions), the purification of the crude peptide is significantly simplified. acs.org The use of Fmoc-Asn(Trt)-OH is a standard practice in the synthesis of asparagine-containing peptides to achieve high-quality products. thermofisher.comuci.edu The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved under the acidic conditions of the final deprotection and cleavage from the solid support, typically using trifluoroacetic acid (TFA). peptide.comthermofisher.com
| Protecting Group Strategy | Common Side Reactions | Impact on Purity and Yield |
| Unprotected Asn Side Chain | Dehydration to nitrile, Aspartimide formation leading to α/β-peptides and piperidide adducts. | Low purity and yield, complex purification. |
| Trt-Protected Asn Side Chain | Side reactions are minimized. | High purity and yield, simplified purification. |
Mitigation of Undesired Chemical Transformations During Synthesis
Despite the use of protecting groups, the potential for side reactions remains a concern, particularly for sensitive sequences. Aspartimide formation is one of the most significant challenges in the synthesis of peptides containing aspartic acid or asparagine. peptide.comnih.gov This side reaction is sequence-dependent and is more prevalent in sequences such as Asp-Gly, Asp-Ala, and Asp-Ser. peptide.com
Several strategies have been developed to mitigate this and other undesired chemical transformations. One common approach is the addition of an acidic modifier, such as hydroxybenzotriazole (B1436442) (HOBt), to the piperidine deprotection solution. peptide.combiotage.com This has been shown to significantly reduce the rate of aspartimide formation. biotage.com Another strategy involves the use of bulkier side-chain protecting groups for aspartic acid, which can sterically hinder the cyclization reaction. biotage.comnih.gov
Backbone protection, where a temporary protecting group is installed on the backbone amide nitrogen, is another effective method to prevent aspartimide formation. peptide.com Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the necessary geometry for cyclization. peptide.com While effective, this approach can sometimes lead to slower coupling reactions. peptide.com The careful selection of coupling reagents and reaction conditions also plays a crucial role in minimizing side reactions and ensuring the successful synthesis of the target peptide.
Strategies to Address Aspartimide Formation and Other Rearrangements
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially in sequences containing aspartic acid (Asp) or asparagine (Asn) followed by residues like glycine, alanine (B10760859), or serine. peptide.comiris-biotech.de This intramolecular cyclization occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, leading to a stable five-membered ring. This intermediate can then undergo base-catalyzed hydrolysis or aminolysis, resulting in a mixture of α- and β-peptides, as well as racemization at the α-carbon. iris-biotech.deiris-biotech.de
Several strategies have been developed to suppress or eliminate this problematic side reaction:
Modification of Deprotection Conditions: Altering the conditions for Fmoc group removal can significantly reduce aspartimide formation. The standard deprotection reagent is a solution of piperidine in DMF. Adding acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution has been shown to reduce the formation of the aspartimide intermediate. peptide.combiotage.comnih.gov Using a weaker base, such as piperazine (B1678402), is also effective at removing the Fmoc group while suppressing the side reaction. biotage.comnih.gov
Sterically Hindered Side-Chain Protecting Groups: A primary strategy is to use bulky protecting groups for the side chain of Asp or Asn, which sterically hinder the nucleophilic attack from the backbone nitrogen. biotage.com While the target compound uses a trityl (Trt) group on the asparagine amide, for aspartic acid, alternatives to the standard tert-butyl (OtBu) ester have been explored. These include bulky trialkylmethyl esters, such as triethylmethyl (Oem), tripropylmethyl (Opm), and tributylmethyl (Obm) esters, which provide greater protection. iris-biotech.denih.govresearchgate.net
Backbone Protection: Another effective method involves the temporary protection of the peptide backbone amide nitrogen following the susceptible residue. peptide.com The 2,4-dimethoxybenzyl (Dmb) group can be introduced on the nitrogen of the amino acid following Asp. peptide.comiris-biotech.de This is often accomplished by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de The Dmb group physically blocks the cyclization and is removed during the final trifluoroacetic acid (TFA) cleavage step. peptide.comiris-biotech.de
Novel Protecting Groups: Research has led to the development of innovative protecting groups designed to completely prevent aspartimide formation. One such example is the cyanosulfurylide (CSY) group, which masks the carboxylic acid with a stable C-C bond. iris-biotech.denih.gov This group is stable to standard SPPS conditions and can be selectively cleaved at the end of the synthesis. iris-biotech.denih.gov
Table 1: Strategies to Minimize Aspartimide Formation
| Strategy | Method | Key Findings & References |
|---|---|---|
| Modified Deprotection | Addition of 0.1 M HOBt to piperidine deprotection solution. | Significantly reduces aspartimide formation. peptide.combiotage.comnih.gov |
| Use of piperazine instead of piperidine for Fmoc removal. | Weaker base effectively removes Fmoc group while suppressing side reaction. biotage.comnih.gov | |
| Bulky Side-Chain Esters | Use of β-trialkylmethyl esters for Asp (e.g., OMpe). | Increased steric bulk shields the side chain, minimizing cyclization. iris-biotech.denih.govresearchgate.net |
| Backbone Protection | Incorporation of an N-Dmb group on the residue following Asp. | Prevents cyclization by masking the backbone amide nitrogen; removed with TFA. peptide.comiris-biotech.de |
| Novel Protecting Groups | Use of Fmoc-protected Asp(cyanosulfurylide). | Completely suppresses aspartimide formation; cleaved with electrophilic halogen species. iris-biotech.denih.gov |
Techniques for Minimizing Racemization at Chiral Centers
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps of peptide synthesis. bachem.com While urethane (B1682113) protecting groups like Fmoc generally suppress racemization, certain amino acids (e.g., Cys, His) are particularly susceptible. peptide.comcreative-peptides.comacs.org The activation of the carboxylic acid group can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon.
Key techniques to minimize racemization include:
Coupling Reagents and Additives: The choice of coupling reagent is critical. Modern uronium/aminium salts like HATU, HCTU, and COMU are highly efficient and reduce side reactions. creative-peptides.com The use of carbodiimides like DCC or DIC should almost always be paired with racemization-suppressing additives. bachem.com Additives such as HOBt and its more reactive analogue 6-Cl-HOBt or 7-aza-1-hydroxybenzotriazole (HOAt) are added to the coupling reaction to form active esters that are less prone to racemization. peptide.comcreative-peptides.comacs.org
Reaction Conditions: Controlling the reaction parameters is essential. For instance, in microwave-enhanced peptide synthesis, lowering the coupling temperature can limit the racemization of sensitive residues. nih.govresearchgate.net Additionally, the choice of base can have an impact; using a sterically hindered base like 2,4,6-collidine instead of more common bases can minimize racemization in certain cases. nih.govresearchgate.net
Alternative Protecting Groups: For particularly difficult syntheses, novel protecting groups have been explored. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is attached to the α-amino group via an S-N bond, has been shown to greatly suppress racemization and other side reactions. nih.gov
Table 2: Techniques for Minimizing Racemization
| Technique | Method | Key Findings & References |
|---|---|---|
| Additives | Addition of HOBt, HOAt, or Oxyma Pure to coupling reactions. | Suppresses oxazolone formation, thereby reducing the risk of racemization. peptide.combachem.comcreative-peptides.com |
| Coupling Reagents | Use of highly efficient phosphonium (B103445) or uronium/aminium salt reagents (e.g., PyBOP, HATU, HCTU). | Promote rapid peptide bond formation, minimizing the time the activated amino acid is susceptible to racemization. creative-peptides.comjpt.com |
| Base Selection | Use of sterically hindered bases like 2,4,6-collidine or N-methylmorpholine (NMM). | Can reduce the rate of racemization compared to less hindered bases. nih.govbachem.comresearchgate.net |
| Temperature Control | Lowering the coupling temperature, especially for sensitive residues. | Reduces the rate of epimerization. nih.govresearchgate.net |
Impurity Control and Specification of Fmoc-Amino Acid Building Blocks for High-Purity Synthesis
The quality of the final peptide is directly dependent on the purity of the starting materials, namely the Fmoc-amino acid building blocks. sigmaaldrich.commerckmillipore.com Even small amounts of impurities in these raw materials can lead to the formation of deletion or insertion sequences that are difficult to separate from the target peptide, resulting in lower yields and complex purification profiles. sigmaaldrich.comaltabioscience.com
Key impurities in Fmoc-amino acids arise during their synthesis and storage:
Fmoc-Dipeptide Impurities: These can form during the attachment of the Fmoc group and, if present, will be incorporated into the peptide chain, leading to an insertion of an extra amino acid. sigmaaldrich.comcreative-peptides.com
Free Amino Acids: Incomplete reaction or degradation during storage can result in the presence of the unprotected amino acid. This leads to the double insertion of that amino acid into the peptide sequence. sigmaaldrich.comcreative-peptides.com
β-Alanyl Impurities: A rearrangement of the reagent used to introduce the Fmoc group can lead to the formation of β-alanine derivatives, which can be incorporated into the peptide. sigmaaldrich.comsigmaaldrich.com
Acetic Acid: Traces of acetic acid from the manufacturing process can act as a capping agent, causing chain termination and generating truncated peptide impurities. sigmaaldrich.comnih.gov This impurity is difficult to detect by standard HPLC. sigmaaldrich.com
To ensure high-purity synthesis, manufacturers provide enhanced specifications for Fmoc-amino acids. These specifications go beyond simple HPLC purity and quantify the levels of critical process-related impurities. merckmillipore.commerckmillipore.com High-quality building blocks lead to higher yields, more reproducible synthesis, and simplified purification. merckmillipore.comaltabioscience.com
Table 3: Typical High-Purity Specifications for Fmoc-Amino Acids
| Specification | Limit | Rationale & References |
|---|---|---|
| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid. sigmaaldrich.commerckmillipore.comcem.com |
| Enantiomeric Purity | ≥ 99.8% | Minimizes the incorporation of D-isomers, which can affect the peptide's biological activity. sigmaaldrich.comsigmaaldrich.comcem.com |
| Free Amino Acid | ≤ 0.2% | Prevents double insertion of amino acids into the peptide sequence. sigmaaldrich.commerckmillipore.comsigmaaldrich.com |
| Fmoc-Dipeptide | ≤ 0.1% | Prevents insertion of an extra amino acid residue. sigmaaldrich.comcreative-peptides.com |
| Acetate Content | ≤ 0.02% | Minimizes chain termination caused by capping with acetic acid. sigmaaldrich.commerckmillipore.comnih.gov |
Biomedical and Biochemical Research Applications of Fmoc Ala Ala Asn Trt Oh As a Peptide Linker
Rational Design and Synthesis of Cleavable Peptide Linkers in Targeted Delivery Systems
The rational design of linkers is a critical aspect of developing targeted therapies, ensuring that a therapeutic payload remains inactive until it reaches the desired site of action. biosynth.com Cleavable linkers, such as those based on peptide sequences, are designed to be stable in systemic circulation and susceptible to cleavage by specific enzymes that are overexpressed in the target microenvironment, such as a tumor. nih.gov
Fmoc-Ala-Ala-Asn(Trt)-OH serves as a crucial intermediate in the synthesis of peptide linkers for Antibody-Drug Conjugates (ADCs). medchemexpress.compharmaffiliates.com ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. nih.gov They consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. mdpi.com
The peptide sequence Ala-Ala-Asn is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. axispharm.com The synthesis of an ADC using this linker would involve the deprotection of the Fmoc and Trt groups of this compound, followed by its conjugation to a cytotoxic drug and a monoclonal antibody. The resulting ADC would circulate in the bloodstream, and upon binding to the target cancer cell, it is internalized. mdpi.com Inside the cell's lysosomes, the Ala-Ala-Asn linker is cleaved by cathepsin B, releasing the cytotoxic payload and inducing cell death. The stability of this peptide linker in plasma is a key advantage, minimizing off-target toxicity. creative-biolabs.com
Table 1: Key Components of an ADC Featuring an Ala-Ala-Asn Linker
| Component | Function | Relevance of this compound |
|---|---|---|
| Monoclonal Antibody | Targets a specific antigen on cancer cells. | Not directly part of the compound, but the linker derived from it connects to the antibody. |
| Cytotoxic Payload | A potent drug that kills cancer cells. | The linker derived from this compound is attached to the payload. |
Beyond ADCs, this compound is instrumental in the development of peptide-drug conjugates (PDCs) and other prodrugs that utilize the Cathepsin B cleavage motif for targeted drug release. axispharm.comnih.gov In a peptide prodrug, a therapeutic agent is rendered temporarily inactive by its conjugation to a peptide sequence. nih.gov The Ala-Ala-Asn sequence serves as a specific trigger for drug activation within the tumor microenvironment where cathepsin B is highly expressed. nih.gov
The synthesis of such a prodrug involves coupling the deprotected Ala-Ala-Asn peptide to a drug molecule. This strategy can enhance the therapeutic index of the drug by increasing its concentration at the target site while reducing systemic toxicity. nih.gov Research in this area focuses on optimizing the peptide sequence for efficient cleavage and ensuring the stability of the prodrug in circulation. researchgate.net
Enzymatic Specificity and Cleavage Mechanisms of the Ala-Ala-Asn Sequence
The efficacy of a peptide linker is contingent upon its specific cleavage by the target enzyme. The Ala-Ala-Asn sequence is designed to be recognized and cleaved by proteases, with a particular focus on cathepsin B.
Cathepsin B is a cysteine protease that exhibits both endopeptidase and exopeptidase activity. hzdr.de Its substrate specificity is influenced by the amino acid residues at the P1, P2, and P3 positions relative to the scissile bond. nih.gov While the optimal recognition sequences for cathepsin B are well-studied, the specific cleavage of the Ala-Ala-Asn sequence is an area of active investigation. Research suggests that cathepsin B has a preference for hydrophobic residues at the P2 position, which would correspond to the second alanine (B10760859) in the Ala-Ala-Asn sequence. nih.gov
The proteolytic cleavage of the peptide bond within the Ala-Ala-Asn linker by cathepsin B is the critical step in releasing the active drug. researchgate.net This enzymatic reaction typically occurs within the acidic environment of the lysosome, where cathepsin B is most active.
Several biochemical assays are employed to evaluate the cleavage kinetics and efficiency of peptide linkers like Ala-Ala-Asn. These assays are crucial for validating the linker's performance before its incorporation into a therapeutic candidate.
One common method is the use of fluorogenic substrates, where the peptide sequence is flanked by a fluorophore and a quencher. nih.gov Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to the rate of cleavage. For the Ala-Ala-Asn sequence, a substrate such as Cbz-Ala-Ala-Asn-AMC (aminomethylcoumarin) could be synthesized to study its cleavage by cathepsin B. researchgate.net
Another powerful technique is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). This method allows for the direct monitoring of the cleavage reaction by separating and identifying the parent compound and its cleavage products over time. This provides precise quantitative data on the rate of linker cleavage and the stability of the conjugate in various biological matrices, such as plasma and lysosomal extracts.
Table 2: Common Biochemical Assays for Linker Cleavage Analysis
| Assay | Principle | Application to Ala-Ala-Asn Linker |
|---|---|---|
| Fluorogenic Substrate Assay | Measurement of fluorescence increase upon cleavage of a quenched fluorogenic peptide. | Synthesis of a fluorogenic substrate like (Fluorophore)-Ala-Ala-Asn-(Quencher) to determine cleavage kinetics with purified cathepsin B. |
Research on Targeted Drug Release and Intracellular Delivery Mechanisms
The ultimate goal of employing a cleavable linker like Ala-Ala-Asn is to achieve targeted drug release and efficient intracellular delivery. biosynth.comnih.gov Research in this area investigates the entire process from the administration of the drug conjugate to the release of the active payload within the target cell.
Upon internalization of an ADC or PDC containing the Ala-Ala-Asn linker, the conjugate is trafficked to the endosomes and subsequently to the lysosomes. mdpi.com The acidic environment of the lysosome and the presence of active proteases like cathepsin B facilitate the cleavage of the linker and the release of the drug. The released drug can then diffuse or be transported out of the lysosome to reach its intracellular target, such as the DNA or microtubules, leading to cell death. nih.gov
Mechanistic Studies of Linker Cleavage in Specific Cellular Microenvironments
The therapeutic efficacy of drug conjugates often hinges on the selective cleavage of the linker at the target site. The Ala-Ala-Asn sequence is designed for susceptibility to specific proteases that are overexpressed in pathological microenvironments, such as those surrounding solid tumors.
Mechanistic studies have identified the enzyme legumain as a key protease responsible for cleaving the Ala-Ala-Asn linker. nih.gov Legumain, an asparaginyl endopeptidase, is synthesized as a proenzyme and requires an acidic environment (pH 4.0-5.0) for activation. nih.gov Such acidic conditions are characteristic of intracellular lysosomal and endosomal compartments, as well as the extracellular microenvironment of many solid tumors. This pH-dependent activation provides a crucial layer of selectivity, ensuring that the linker remains stable in the neutral pH of the bloodstream and healthy tissues, preventing premature drug release.
The cleavage mechanism involves the specific recognition of the asparagine (Asn) residue by legumain. Research has demonstrated that various Asn-containing dipeptide and tripeptide sequences can be readily cleaved by this enzyme. nih.gov For instance, a study by Bajjuri et al. utilized an Ala-Ala-Asn-PABC-MMAE conjugate, demonstrating its effective cleavage by legumain. This enzymatic action releases the potent cytotoxic agent, monomethyl auristatin E (MMAE), from its prodrug form. nih.gov The specificity of legumain for Asn-containing linkers makes the Ala-Ala-Asn sequence a valuable tool for developing therapies that target the tumor microenvironment. nih.gov
| Linker Sequence | Primary Cleaving Enzyme | Typical Cellular Location of Cleavage | Key Environmental Factor for Enzyme Activity |
|---|---|---|---|
| Ala-Ala-Asn | Legumain | Lysosomes, Endosomes, Tumor Microenvironment | Acidic pH (4.0-5.0) |
| Val-Cit | Cathepsin B | Lysosomes | Reductive environment, Acidic pH |
| Gly-Phe-Leu-Gly | Cathepsin B | Lysosomes | Reductive environment, Acidic pH |
Investigating the Role of Peptide Linkers in Regulating Therapeutic Agent Release Dynamics
The Ala-Ala-Asn sequence contributes to favorable release dynamics due to its high stability in plasma and specific susceptibility to enzymes like legumain, which are concentrated at the target site. nih.gov This contrasts with some other commonly used linkers, such as those based on the valine-citrulline (Val-Cit) dipeptide. While Val-Cit linkers are effectively cleaved by cathepsin B in lysosomes, they have shown suboptimal stability in vivo, sometimes leading to premature drug release and associated toxicities. researchgate.netnih.gov
Research comparing different linker technologies highlights the importance of this balance between stability and cleavability. For example, studies on ADCs have shown that linkers with improved stability, such as certain tripeptide sequences, can lead to a broader therapeutic window. researchgate.net The controlled release facilitated by the Ala-Ala-Asn linker ensures that the therapeutic agent is liberated primarily within the target cells or the immediate tumor microenvironment. This localized release maximizes the drug's cytotoxic effect on malignant cells while sparing healthy tissues, a crucial factor in achieving a favorable balance between efficacy and safety.
| Linker Characteristic | Impact on Release Dynamics | Therapeutic Implication |
|---|---|---|
| High Plasma Stability | Minimizes premature drug release in circulation | Reduces systemic toxicity and off-target effects |
| Specific Enzymatic Cleavage Site (e.g., for Legumain) | Ensures drug release is concentrated at the target site | Enhances therapeutic efficacy and potency against target cells |
| Hydrophilicity | Can improve solubility and pharmacokinetic properties of the conjugate | Potentially improved drug distribution and tumor penetration |
Explorations in Proteolysis-Targeting Chimera (PROTAC) and Molecular Degrader Design
The principles of specific, cleavable linkers are being extended to other therapeutic modalities beyond traditional drug-conjugates, including the rapidly advancing field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a target protein (protein of interest, or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govsigmaaldrich.com This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
While the linker in a PROTAC does not typically get cleaved, its composition, length, and rigidity are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov The modular nature of this compound and similar peptide building blocks allows for their incorporation into PROTAC linkers to systematically optimize linker architecture. The defined stereochemistry and conformational properties of peptide sequences can be used to control the spatial orientation of the two ligands, which is a critical factor for effective ternary complex formation and subsequent degradation.
Although direct cleavage of the linker is not the goal in most PROTAC designs, the exploration of "releasable" or "cleavable" PROTACs is an emerging area of research. Such designs could, in theory, use a cleavable peptide sequence like Ala-Ala-Asn to release the active PROTAC molecule from a larger, carrier-conjugated prodrug form within a specific cellular microenvironment. This could improve the pharmacokinetic properties and tumor-specific delivery of the PROTAC. The established chemistry and predictable enzymatic susceptibility of linkers derived from this compound make them attractive candidates for investigation in these next-generation molecular degrader designs. broadpharm.com
Methodological Challenges and Troubleshooting in Research Involving Fmoc Ala Ala Asn Trt Oh
Addressing Aggregation Phenomena in Peptide Synthesis Sequences Containing Asparagine
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant obstacle that can lead to incomplete reactions and difficult purifications. peptide.com This phenomenon is particularly pronounced in sequences containing asparagine due to the formation of interpeptide hydrogen bonds, which can sterically hinder the reactive amino groups. google.com
Aggregation is highly sequence-dependent and is more likely to occur in hydrophobic sequences. peptide.com While the Ala-Ala portion of Fmoc-Ala-Ala-Asn(Trt)-OH contributes to its hydrophobicity, the asparagine residue is a key driver of aggregation. Peptides containing asparagine have a strong tendency to self-associate, even more so than those containing glutamine, which is structurally similar. nih.govresearchgate.net This is attributed to the greater propensity of polyasparagine sequences to form β-turn structures, which facilitates the formation of stable aggregates. nih.govresearchgate.netsemanticscholar.org The formation of these secondary structures can lead to the peptide chain precipitating on the solid support, rendering it inaccessible for subsequent synthetic steps. researchgate.net
Table 1: Factors Contributing to Aggregation in Asn-Containing Peptides
| Factor | Description |
| Interchain Hydrogen Bonding | The side chain amide of asparagine can form strong hydrogen bonds with neighboring peptide chains, leading to self-association and aggregation. google.com |
| β-Sheet Formation | Sequences rich in asparagine have a high propensity to adopt β-sheet secondary structures, which are known to promote aggregation. frontiersin.org |
| Hydrophobicity | The presence of hydrophobic residues, such as alanine (B10760859), can exacerbate aggregation tendencies. peptide.comfrontiersin.org |
| Peptide Length | Aggregation is more commonly observed in longer peptide chains, typically becoming problematic after the fifth or sixth residue. peptide.com |
To counter aggregation, various strategies involving the optimization of solvents and the use of additives have been developed. The goal is to disrupt the intermolecular hydrogen bonds that lead to aggregation and improve the solvation of the growing peptide chain. sigmaaldrich.com
Solvent Selection : The choice of solvent can significantly impact aggregation. While Dimethylformamide (DMF) is a standard solvent in SPPS, in cases of severe aggregation, switching to or incorporating other solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial. peptide.com Using a mixture of DCM/DMF/NMP has also been shown to be effective. sigmaaldrich.com
Chaotropic Agents : The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the reaction mixture can disrupt the organized structure of water molecules, thereby weakening hydrophobic interactions and disrupting hydrogen bonds that cause aggregation. peptide.comsigmaaldrich.com
Disruptive Additives : Nonionic detergents and ethylene carbonate are also employed to interfere with the hydrogen bonding that leads to aggregation. peptide.com
Table 2: Common Solvents and Additives for Mitigating Aggregation
| Solvent/Additive | Mechanism of Action | Typical Concentration |
| N-Methylpyrrolidone (NMP) | Improves solvation of the peptide-resin complex. peptide.com | As a co-solvent or replacement for DMF. |
| Dimethyl Sulfoxide (DMSO) | Disrupts secondary structures and improves solvation. peptide.com | Often used as a co-solvent with DMF. |
| Lithium Chloride (LiCl) | Acts as a chaotropic agent, disrupting hydrogen bonds. sigmaaldrich.com | - |
| Ethylene Carbonate | Disrupts interchain hydrogen bonding. peptide.com | - |
Management of Side Reactions During Peptide Elongation Cycles
The chemical environment of SPPS can instigate a variety of side reactions, leading to the formation of impurities that are often difficult to separate from the target peptide. The structure of this compound presents specific vulnerabilities to such reactions.
A well-documented side reaction during the synthesis of Fmoc-protected amino acids is the Lossen-type rearrangement. This can lead to the formation of Fmoc-β-Ala-OH impurities, which can then be incorporated into the growing peptide chain. nih.gov Another potential issue is the premature cleavage of the Fmoc group, which can be caused by the presence of dimethylamine impurities in the DMF solvent. creative-peptides.com
Asparagine residues are particularly susceptible to dehydration of the side chain amide during the carboxyl activation step, which can lead to the formation of a β-cyanoalanine residue. nih.gov The use of a side-chain protecting group, such as the trityl (Trt) group in this compound, is crucial for preventing this side reaction. nbinno.comnbinno.com The bulky trityl group effectively shields the side chain amide from participating in unwanted reactions.
The presence of impurities in the starting materials can directly translate to impurities in the final peptide product. Two common impurities in Fmoc-amino acid preparations are dipeptides (Fmoc-Xaa-Xaa-OH) and free amino acids (H-Xaa-OH). nih.govcreative-peptides.com
Dipeptide Impurities : These can arise during the synthesis of the Fmoc-amino acid itself if not properly purified. nih.govcreative-peptides.com If present, these dipeptides will be incorporated into the peptide chain, leading to insertion impurities. creative-peptides.com Using Fmoc-amino acids synthesized from Fmoc-OSu can help minimize the formation of dipeptide impurities. creative-peptides.com
Free Amino Acid Impurities : The presence of free amino acids in the Fmoc-amino acid starting material can lead to the multiple incorporation of that amino acid into the peptide chain. nih.gov This occurs because the unprotected amino group of the free amino acid can react with the activated Fmoc-amino acid in the coupling step. creative-peptides.com
Rigorous quality control of the Fmoc-amino acid raw materials is the most effective way to prevent the incorporation of these impurities. creative-peptides.com
Strategies for Enhancing Overall Peptide Purity and Synthetic Yields
Achieving high purity and yield in the synthesis of peptides like those containing the Ala-Ala-Asn sequence requires a multi-faceted approach that addresses the challenges of aggregation and side reactions.
High-Quality Starting Materials : The use of highly pure Fmoc-amino acids is fundamental. sigmaaldrich.com Even small amounts of impurities can lead to significant levels of byproducts in the final peptide, especially in the synthesis of longer peptides. sigmaaldrich.com
Optimized Coupling and Deprotection : Difficult couplings, often a consequence of aggregation, may require double coupling or extended reaction times. gyrosproteintechnologies.com Monitoring the Fmoc deprotection step is also critical to ensure complete removal of the protecting group before the next coupling cycle, thereby preventing deletion sequences. gyrosproteintechnologies.com
Side-Chain Protection : The trityl (Trt) protecting group on the asparagine side chain in this compound is instrumental in improving the solubility of the protected amino acid and preventing side reactions. nbinno.comnbinno.com The Trt group is efficiently removed during the final cleavage from the resin with trifluoroacetic acid (TFA). nbinno.comnbinno.comuci.edu
Strategic Use of Additives : As discussed previously, the judicious use of additives can disrupt aggregation and improve reaction kinetics. Incorporating backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), at regular intervals can also effectively prevent aggregation. peptide.com
By implementing these strategies, the challenges associated with the synthesis of peptides containing the this compound sequence can be effectively managed, leading to higher purity and improved yields of the desired peptide.
Table 3: Summary of Strategies to Enhance Peptide Purity and Yield
| Strategy | Rationale |
| Use High-Purity Reagents | Minimizes the incorporation of impurities such as dipeptides and free amino acids. sigmaaldrich.com |
| Optimize Coupling Conditions | Ensures complete reaction, especially for sterically hindered or aggregation-prone sequences. gyrosproteintechnologies.com |
| Monitor Deprotection | Prevents the formation of deletion sequences by ensuring complete removal of the Fmoc group. gyrosproteintechnologies.com |
| Employ Effective Side-Chain Protection | The Trt group on Asn improves solubility and prevents side-chain-related side reactions. nbinno.comnbinno.com |
| Utilize Aggregation-Disrupting Additives | Improves solvation and reaction kinetics by breaking up peptide aggregates. peptide.comsigmaaldrich.com |
Advanced Purification Techniques for Complex Oligopeptides
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude product is a heterogeneous mixture. It contains the desired peptide alongside a variety of impurities such as deletion peptides (missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups. bachem.com The separation of these closely related impurities from the target oligopeptide is a significant challenge that often cannot be overcome by standard chromatographic methods alone.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of peptide purification. bachem.com This technique separates molecules based on their hydrophobicity. For peptides like this compound, a C18-modified silica stationary phase is typically used. The process starts with a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid, TFA), and the polarity is gradually decreased by increasing the concentration of an organic solvent like acetonitrile. bachem.com However, the high hydrophobicity imparted by the Fmoc and Trt groups can lead to strong retention, requiring careful gradient optimization to achieve separation from similarly hydrophobic impurities. For peptides that are difficult to purify with standard RP-HPLC, alternative methods with different solvent systems or buffers may be necessary. bachem.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) represents a significant advance for industrial-scale purification. This automated, continuous process can achieve higher yields and purity compared to traditional single-column batch chromatography. MCSGP has been shown to increase yields by approximately 10% while reducing solvent consumption by over 30%, making it a more sustainable and efficient option for large-scale production. bachem.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to RP-HPLC, particularly for separating peptides with modifications that increase their polarity, such as the deamidation of asparagine. nih.govresearchgate.net Deamidation is a common side reaction that can occur during synthesis or storage, and the resulting isoaspartate or aspartate-containing impurities are often difficult to separate from the target peptide using reversed-phase methods. nih.govsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity that can effectively resolve these modified forms from the native peptide. researchgate.netmdpi.com
| Technique | Principle | Primary Application for Complex Oligopeptides | Advantages | Limitations |
|---|---|---|---|---|
| RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase. bachem.com | High-resolution final purification ("polishing"). | High resolving power for closely related impurities. | Lower loading capacity; can be time-consuming for large quantities. biotage.com |
| Flash Chromatography | Rapid separation with larger stationary phase particles. biotage.com | Initial crude purification to enrich the target peptide. biotage.com | High sample loading capacity, speed, reduced solvent usage compared to prep-HPLC. biotage.com | Lower resolution than HPLC. biotage.com |
| MCSGP | Continuous chromatography process using multiple columns. bachem.com | Large-scale, industrial manufacturing. | Higher yield and purity, reduced solvent consumption, automated operation. bachem.com | High initial instrument cost; complex setup. |
| HILIC | Separation based on hydrophilicity using a polar stationary phase. mdpi.com | Separating polar impurities, such as deamidated peptides, from the target molecule. nih.govresearchgate.net | Orthogonal selectivity compared to RP-HPLC. nih.gov | May have lower loading capacity; requires careful method development. |
Impact of Reagent Quality and Reaction Conditions on Final Product Characteristics
The successful synthesis of this compound is critically dependent on the quality of the starting materials and the precise control of reaction parameters. Sub-optimal reagents or conditions can lead to a host of side reactions, resulting in a complex crude product that is difficult to purify and yields a low amount of the desired oligopeptide.
Reagent Quality: The purity of the individual Fmoc-amino acid building blocks, including Fmoc-Ala-OH and Fmoc-Asn(Trt)-OH, is paramount. Impurities in these starting materials can be incorporated into the growing peptide chain, leading to difficult-to-remove by-products. One study highlighted the importance of purifying commercial Fmoc-Asn(Trt)-OH using toluene to remove impurities before its use in SPPS, which subsequently improved the purity of the final peptide product. ajpamc.com The quality of solvents, such as N,N-dimethylformamide (DMF), is also crucial, as contaminants can interfere with coupling reactions. nih.gov The solubility of reagents is another key factor; Fmoc-Asn(Trt)-OH offers superior solubility in common SPPS solvents compared to unprotected asparagine derivatives, which helps ensure uniform distribution in the reaction mixture and promotes efficient coupling. nbinno.comnbinno.com Poor solubility can lead to aggregation and the formation of truncated peptide sequences. nbinno.com
Reaction Conditions:
Coupling Reactions: The choice of coupling agent and additives significantly influences the efficiency of peptide bond formation. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective but must be used with caution. Pre-activation of Fmoc-His(Trt)-OH is often necessary to avoid racemization, and for Fmoc-Arg(Pbf)-OH, a short pre-activation time is needed to prevent cyclization into an unreactive lactam. chempep.com The addition of a base like N,N-diisopropylethylamine (DIEA) is common, but excess base can sometimes have a negative impact on yield. chempep.combiotage.com
Fmoc Deprotection: The removal of the Fmoc group is typically achieved with a 20-50% solution of piperidine (B6355638) in DMF. oup.com However, this step is a major source of side reactions, particularly aspartimide formation. sigmaaldrich.comiris-biotech.de This reaction is catalyzed by the basic conditions of deprotection and involves the succinimide (B58015) ring formation at the asparagine residue, which can lead to chain termination or the formation of β-aspartyl and D-aspartyl isomers that are nearly impossible to separate from the target peptide. sigmaaldrich.comnih.gov The duration of piperidine exposure is critical; longer deprotection times increase the risk of aspartimide formation. nih.gov The presence of the bulky Trt group on the asparagine side chain helps to mitigate, but not eliminate, this side reaction.
Cleavage and Final Deprotection: The final cleavage from the resin and removal of side-chain protecting groups is typically done with a strong acid cocktail, often containing trifluoroacetic acid (TFA). thermofisher.com The Trt group on asparagine is readily removed by TFA. nbinno.comthermofisher.com However, incomplete removal can occur, especially if the Asn(Trt) residue is at the N-terminus of the peptide, which may require extended cleavage times of up to four hours for complete deprotection. nbinno.comoup.comsigmaaldrich.com
| Parameter | Challenge/Consideration | Mitigation Strategy | Reference |
|---|---|---|---|
| Fmoc-Asn(Trt)-OH Purity | Contaminants in the starting material lead to impurities in the final peptide. | Purify the commercial reagent with a solvent like toluene prior to use. | ajpamc.com |
| Reagent Solubility | Poor solubility of protected amino acids can cause aggregation and incomplete reactions. | Use of Trt-protected asparagine enhances solubility in SPPS solvents like DMF. | nbinno.comnbinno.com |
| Fmoc Deprotection Conditions | Prolonged exposure to piperidine increases the risk of aspartimide formation at the Asn residue. | Minimize deprotection times; inclusion of 0.1 M HOBt in the deprotection mixture can partially suppress the side reaction. | sigmaaldrich.comoup.comnih.gov |
| Coupling Agent Activation | Certain activated amino acids are unstable (e.g., Fmoc-Arg(Pbf)-OH) or prone to racemization (e.g., Fmoc-His(Trt)-OH). | Keep pre-activation times to a minimum; use appropriate base like collidine instead of DIPEA for sensitive residues. | chempep.com |
| Final Cleavage (Trt Removal) | Incomplete removal of the Trt group from the Asn side chain, especially at the N-terminus. | Extend cleavage time with TFA cocktail (e.g., up to 4 hours) and monitor reaction by HPLC. | nbinno.comoup.com |
Future Directions and Emerging Research Avenues for Fmoc Ala Ala Asn Trt Oh in Chemical Biology
Innovations in Fmoc-Based Peptide Synthesis Methodologies for Complex Targets
The synthesis of complex and "difficult" peptide sequences remains a significant challenge in peptide chemistry, often hindered by issues of aggregation and poor solubility of the growing peptide chain. nih.gov Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant method for peptide synthesis, and continuous innovations are expanding its capabilities. nih.gov The quality of Fmoc-protected amino acid building blocks has seen significant improvement, with high-purity reagents now commercially available at a lower cost due to their large-scale production for therapeutic peptides. researchgate.net
The incorporation of building blocks like Fmoc-Ala-Ala-Asn(Trt)-OH is integral to these advanced synthetic strategies. The trityl (Trt) protecting group on the asparagine side chain is particularly important as it sterically hinders the formation of aspartimide, an undesirable cyclic imide that can form during peptide synthesis and lead to impurities. mdpi.com This protection is crucial for maintaining the integrity and purity of the final peptide product.
Recent advancements in Fmoc SPPS that can be applied to the synthesis of complex peptides incorporating sequences like Ala-Ala-Asn include:
Novel Resin and Linker Technologies: The development of new solid supports and linker systems, including "safety-catch" linkers, provides greater flexibility in synthesis and cleavage strategies, allowing for the production of a wider range of complex peptide targets. mdpi.comnih.gov
Sustainable Synthesis Protocols: Research into more environmentally friendly SPPS methods, such as the use of greener solvents and in-situ Fmoc removal techniques, aims to reduce the environmental impact of peptide synthesis without compromising on quality.
These methodological improvements, coupled with the use of well-designed protected peptides like this compound, are pushing the boundaries of what is synthetically achievable, enabling the creation of increasingly complex and biologically relevant peptides.
Advanced Applications in the Design of Bioactive Peptides and Peptide Mimetics
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. nih.gov In this context, the Ala-Ala-Asn tripeptide acts as a linker that is stable in systemic circulation but is selectively cleaved by Cathepsin B in the lysosomes of tumor cells. nih.gov This enzymatic cleavage releases the cytotoxic payload in a targeted manner, enhancing its therapeutic index and minimizing off-target toxicity.
The design of these cleavable linkers is a key area of research in the development of ADCs and other peptide-drug conjugates (PDCs). mdpi.com The choice of the peptide sequence determines the selectivity of drug release, and sequences like Ala-Ala-Asn are chosen for their specific recognition by enzymes that are upregulated in the target disease state.
While the dominant application is in ADCs, the principles behind the use of this compound can be extended to the design of other bioactive peptides and peptide mimetics. For example, this tripeptide could be incorporated into:
Prodrugs of Bioactive Peptides: A bioactive peptide could be temporarily inactivated by conjugation to a larger molecule via an Ala-Ala-Asn linker. Upon reaching a target tissue with high Cathepsin B activity, the linker would be cleaved, releasing the active peptide.
Activatable Cell-Penetrating Peptides (CPPs): CPPs can be designed to be "caged" and inactive until they encounter a specific enzymatic trigger. The Ala-Ala-Asn sequence could serve as the cleavable element that unmasks the CPP's activity within a target cell or tissue.
Diagnostic Probes: A fluorescent or radioactive reporter molecule could be attached to a targeting moiety via an Ala-Ala-Asn linker. Cleavage of the linker in a disease-specific environment would lead to a change in the reporter's signal, allowing for targeted imaging.
The versatility of enzymatically cleavable peptide sequences provides a modular platform for the design of a wide range of sophisticated tools for chemical biology and medicine.
Development of Next-Generation Cleavable Linker Technologies for Precision Therapies
The success of ADCs has spurred significant research into the development of next-generation cleavable linkers with improved properties. While Cathepsin B-cleavable linkers are widely used, there is a drive to develop linkers with even greater stability in circulation and more precise cleavage at the target site.
One promising area of research is the exploration of alternative enzyme-linker pairs. For instance, researchers have identified asparagine-containing linkers that are cleaved by legumain, an asparaginyl endopeptidase that is also overexpressed in the tumor microenvironment. mdpi.com This provides an alternative to Cathepsin B-mediated cleavage and may offer a different selectivity profile. The development of these legumain-cleavable linkers highlights a move towards a broader palette of enzymatic triggers for drug release.
Innovations in linker technology also focus on modifying existing peptide sequences to enhance their performance. For example, the addition of a glutamic acid residue to the well-known Val-Cit linker has been shown to improve its plasma stability. Similar strategies could be applied to the Ala-Ala-Asn sequence to fine-tune its cleavage kinetics and in vivo stability.
Furthermore, researchers are exploring "tandem cleavable linkers" that require the action of two different enzymes for drug release, potentially increasing the specificity of the therapy. Another approach involves the use of "self-immolative" spacers in conjunction with the cleavable peptide. These spacers, such as p-aminobenzyl carbamate (B1207046) (PABC), are designed to spontaneously decompose and release the drug after the peptide linker has been cleaved.
The future of cleavable linker technology will likely involve a combination of these approaches, leading to the development of highly sophisticated and precisely controlled drug delivery systems.
Integration of this compound into Multidisciplinary Research at the Interface of Chemistry and Biology
The use of this compound in the synthesis of ADCs is a prime example of the convergence of chemistry and biology. The chemical synthesis of the protected tripeptide and its incorporation into a larger conjugate requires sophisticated organic chemistry techniques. nih.gov The biological activity of the final product, however, is entirely dependent on its interaction with biological systems, namely the targeted antigen on the cancer cell and the intracellular enzyme Cathepsin B.
This interplay between chemistry and biology is at the heart of chemical biology, a field that uses chemical tools to study and manipulate biological processes. nih.gov this compound and similar protected peptides are key chemical tools that enable this type of multidisciplinary research.
Beyond ADCs, such cleavable peptides can be integrated into a variety of research applications at the chemistry-biology interface, including:
Activity-Based Probes: These probes are used to detect and quantify the activity of specific enzymes in complex biological samples. A probe could be designed with a reporter group quenched by a moiety attached via an Ala-Ala-Asn linker. Cleavage by Cathepsin B would release the quencher and generate a fluorescent signal, allowing for the visualization of enzyme activity in real-time.
Studying Drug Delivery Mechanisms: By incorporating cleavable linkers into different drug delivery vehicles, researchers can study the mechanisms of cellular uptake, lysosomal trafficking, and drug release. This information is crucial for the rational design of more effective nanomedicines.
Developing Novel Biomaterials: Smart biomaterials that respond to biological cues are a growing area of research. Hydrogels or nanoparticles could be designed to degrade or release a therapeutic agent in the presence of Cathepsin B by incorporating Ala-Ala-Asn cross-linkers.
The continued development and application of precisely designed chemical tools like this compound will undoubtedly lead to new discoveries and therapeutic strategies at the dynamic interface of chemistry and biology.
Q & A
Q. What is the role of Fmoc-Ala-Ala-Asn(Trt)-OH in antibody-drug conjugate (ADC) synthesis?
this compound functions as a cleavable linker in ADC synthesis, enabling controlled release of cytotoxic payloads in target cells. The Trt (trityl) group protects the Asn side chain during solid-phase peptide synthesis (SPPS), ensuring selective deprotection under acidic conditions (e.g., 95% TFA) . The Ala-Ala dipeptide sequence enhances linker stability during circulation while allowing enzymatic cleavage in lysosomal environments .
Q. How is this compound synthesized and purified?
Synthesis involves Fmoc-SPPS protocols :
- Coupling : Activate Fmoc-Asn(Trt)-OH using HBTU/HOBt or DIC/OxymaPure to minimize racemization .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF.
- Cleavage : Use TFA with scavengers (e.g., TIPS, H₂O) to remove the Trt group while preserving peptide integrity . Purification is achieved via reverse-phase HPLC with C18 columns, monitoring purity (>98%) and confirming identity via LC-MS .
Q. Why is the Trt group used for Asn protection?
The Trt group stabilizes the Asn side chain during SPPS, preventing dehydration and formation of succinimide byproducts. It is selectively removed under mild acidic conditions (1–3 hours in 95% TFA) without affecting other acid-labile protecting groups .
Advanced Questions
Q. How can researchers mitigate racemization during coupling of Fmoc-Asn(Trt)-OH in peptide synthesis?
Racemization is minimized by:
- Activation strategy : Pre-activate Fmoc-Asn(Trt)-OH with DIC/OxymaPure instead of uronium/phosphonium reagents to reduce base-induced side reactions .
- Temperature control : Perform couplings at 0–4°C to slow racemization kinetics .
- Base selection : Use collidine instead of DIEA for uronium-activated couplings to lower racemization risk . Post-synthesis, analyze enantiomeric purity via chiral HPLC or CD spectroscopy .
Q. What analytical methods resolve impurities like Fmoc-Asn(Trt)-Asn(Trt)-OH in crude peptides?
Des-Asn byproducts (e.g., due to incomplete coupling) are resolved via:
- HPLC-MS : Identify truncated sequences using gradient elution (0.1% TFA in H₂O/ACN) .
- SPOT synthesis : Optimize coupling efficiency on cellulose membranes to troubleshoot stepwise assembly .
- Alternative protecting groups : Replace Trt with Dmcp (dimethoxycyclopentyl) for Asn to suppress side reactions during activation .
Q. How does the Ala-Ala sequence in this compound influence ADC pharmacokinetics?
The Ala-Ala dipeptide enhances linker stability in plasma by resisting nonspecific proteolysis. However, it is cleaved by cathepsin B in lysosomes, enabling site-specific payload release. Validate cleavage kinetics using:
Q. What experimental design optimizes coupling efficiency for this compound in automated SPPS?
Apply Taguchi Design of Experiments (DOE) to screen critical parameters:
- Factors : Activation time, coupling reagent (DIC vs. HBTU), solvent (DMF vs. NMP).
- Responses : Coupling yield (Kaiser test), racemization rate (chiral HPLC). DOE models reveal that pre-activation of Fmoc-Asn(Trt)-OH with DIC/OxymaPure for 5 minutes maximizes yield (>95%) while minimizing racemization (<1%) .
Q. How do environmental factors (e.g., temperature, pH) impact this compound stability during storage?
- Temperature : Store at -20°C to prevent Fmoc group degradation; room temperature storage reduces purity by 5% per month .
- pH : Avoid alkaline conditions (>pH 8), which accelerate Fmoc cleavage. Use anhydrous DMF for solubilization to prevent hydrolysis .
- Light : Protect from UV exposure to avoid Trt group oxidation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
